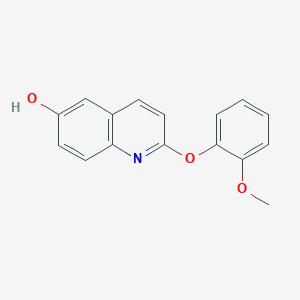
2-(2-Methoxyphenoxy)-6-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)-6-quinolinol is an organic compound that features a quinoline ring substituted with a 2-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-6-quinolinol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 6-chloroquinoline.
Formation of 2-(2-Methoxyphenoxy)quinoline: The 2-methoxyphenol is reacted with 6-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to form 2-(2-methoxyphenoxy)quinoline.
Hydroxylation: The 2-(2-methoxyphenoxy)quinoline is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-6-quinolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-6-quinolinol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-6-quinolinol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)quinoline: Lacks the hydroxyl group at the 6-position.
6-Hydroxyquinoline: Lacks the 2-methoxyphenoxy group.
2-Methoxyphenol: Lacks the quinoline ring.
Uniqueness
2-(2-Methoxyphenoxy)-6-quinolinol is unique due to the presence of both the 2-methoxyphenoxy group and the hydroxyl group on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogues.
Properties
CAS No. |
623147-04-6 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)quinolin-6-ol |
InChI |
InChI=1S/C16H13NO3/c1-19-14-4-2-3-5-15(14)20-16-9-6-11-10-12(18)7-8-13(11)17-16/h2-10,18H,1H3 |
InChI Key |
SKABMSAHXREDBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















